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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis and comparison of clinical trials involving
Capivasertib, a potent and selective pan-AKT inhibitor. By summarizing quantitative data,
detailing experimental protocols, and visualizing key pathways and workflows, this document
serves as a critical resource for professionals in the field of oncology drug development.

Abstract

Capivasertib, an inhibitor of the serine/threonine kinase AKT, has demonstrated significant
antitumor efficacy in combination with chemotherapy or hormonal therapy across various solid
tumors. A meta-analysis of randomized clinical trials indicates that Capivasertib improves
overall survival in the intent-to-treat (ITT) population.[1][2][3] This guide synthesizes findings
from a pivotal meta-analysis and key clinical trials to objectively evaluate the performance of
Capivasertib against alternative therapeutic strategies.

Mechanism of Action: Targeting the PISBK/AKT
Signaling Pathway

Capivasertib is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2,
and AKT3). The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth,
proliferation, survival, and metabolism. Dysregulation of this pathway is a common oncogenic
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driver in many cancers. By inhibiting AKT, Capivasertib effectively blocks downstream
signaling, leading to decreased tumor cell proliferation and survival.
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Caption: PI3SK/AKT Signaling Pathway and the inhibitory action of Capivasertib.

Meta-Analysis of Capivasertib Clinical Trials

A systematic review and meta-analysis pooling data from four randomized controlled trials
(RCTs) involving 540 patients with solid tumors provides a high-level overview of
Capivasertib's efficacy and safety.[1][2][3]

Efficacy Data

The primary efficacy endpoints evaluated were Progression-Free Survival (PFS) and Overall
Survival (OS). The meta-analysis demonstrated a statistically significant improvement in OS for
the overall patient population (Intent-to-Treat, ITT) receiving Capivasertib combinations.[1][2]
[3] Interestingly, while a trend towards improved PFS was observed in patients with alterations
in the PISK/AKT/PTEN pathway, it did not reach statistical significance in the pooled analysis.

[1](21(3]
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] . Hazard Ratio o
Population Endpoint p-value Citation
(HR) (95% CI)

) Progression-Free
ITT Population ] 0.75(0.62 - 0.90) 0.002 [11[2]13]
Survival (PFS)

] Overall Survival
ITT Population 0S) 0.61 (0.47 -0.78) 0.0001 [11[21[3]

PISK/AKT/PTEN-  Progression-Free
] 0.61(0.32-1.16) 0.13 [11[2]13]
altered Survival (PFS)

Safety and Tolerability

The meta-analysis also assessed the safety profile of Capivasertib. The most significant
finding was a higher rate of treatment discontinuation due to adverse events (AEs) in the

Capivasertib arm compared to placebo.

. Relative Risk L
Outcome Metric p-value Citation
(RR) (95% CI)

Discontinuation

e to AR 2.37 (1.37-4.10)  0.002 [1112][3]

Key Clinical Trial Comparison: CAPItello-291 and
FAKTION

Two key phase Il and phase |l trials, respectively, provide more specific insights into the
clinical utility of Capivasertib in hormone receptor-positive (HR+), HER2-negative advanced

breast cancer.

Experimental Protocols

A generalized workflow for these clinical trials is depicted below.
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Caption: Generalized workflow of a randomized controlled clinical trial.
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Feature

CAPItello-291

FAKTION

Phase

Phase 3

Phase 2

Patient Population

HR+/HER2- advanced breast
cancer, recurrence/progression
on or after aromatase inhibitor

therapy.

Postmenopausal women with
ER+/HER2- metastatic or
locally advanced inoperable
breast cancer, relapsed or
progressed on an aromatase

inhibitor.

Intervention Arm

Capivasertib + Fulvestrant

Capivasertib + Fulvestrant

Control Arm

Placebo + Fulvestrant

Placebo + Fulvestrant

Primary Endpoint

Progression-Free Survival
(PFS)

Progression-Free Survival
(PFS)

Key Inclusion Criteria

Histologically confirmed
HR+/HER2- breast cancer.
Progression on or within 12
months of (neo)adjuvant
aromatase inhibitor, or during
first-line aromatase inhibitor for

advanced disease.

Postmenopausal status. ER+
and/or PgR+ breast cancer.
Relapsed or progressed on an

aromatase inhibitor.

Key Exclusion Criteria

Prior treatment with fulvestrant,
PI3K/AKT/mTOR inhibitors, or
chemotherapy for advanced
disease. Symptomatic visceral

disease.

More than one prior
chemotherapy regimen for
metastatic breast cancer. Prior
treatment with fulvestrant or
any PISK/AKT/mTOR inhibitor.

Dosage

Capivasertib 400 mg orally
twice daily (4 days on, 3 days
off) + Fulvestrant 500 mg
intramuscularly on days 1 and
15 of cycle 1, then every 28
days.

Capivasertib 400 mg orally
twice daily (4 days on, 3 days
off) + Fulvestrant 500 mg
intramuscularly on days 1 and
15 of cycle 1, then every 28
days.

Performance Data from FAKTION Trial

© 2025 BenchChem. All rights reserved. 5/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The FAKTION trial demonstrated a significant improvement in progression-free survival with the
addition of Capivasertib to fulvestrant.

. Capivasertib + Placebo + Hazard Ratio
Endpoint p-value
Fulvestrant Fulvestrant (HR) (95% CI)
Median PFS 10.3 months 4.8 months 0.58 (0.39-0.84) 0.004
Conclusion

The available evidence from a meta-analysis of randomized controlled trials and specific data
from key studies like FAKTION strongly supports the clinical benefit of Capivasertib in
combination with hormonal therapy for patients with solid tumors, particularly in HR+/HER2-
advanced breast cancer. The improvement in overall survival is a significant finding. While the
safety profile indicates a higher rate of discontinuation due to adverse events, these are
generally considered manageable. The data presented in this guide underscores the potential
of Capivasertib as a valuable addition to the therapeutic armamentarium in oncology,
especially for patient populations with activated PI3K/AKT pathway signaling. Further research
is warranted to refine patient selection and optimize combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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capivasertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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